molecular formula C17H21N3O3S B5512401 ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate

ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B5512401
M. Wt: 347.4 g/mol
InChI Key: ZOOLZEWFARNRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential for diverse chemical reactions and properties. It shares structural similarities with other cyclopenta[d]thieno[2,3-b]pyridine derivatives, which have been studied for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related cyclopenta[d]thieno[2,3-b]pyridine derivatives involves multi-step chemical processes, including reactions like the Biginelli reaction or Mannich-type aminomethylation. These methods typically employ catalysts such as p-toluenesulfonic acid (pTSA) in reflux conditions for the synthesis of the desired compound (Hery Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These analytical methods provide insights into the molecular composition, including the arrangement of the cyclopenta[d]thieno[2,3-b]pyridine core and its substituents (Hery Suwito et al., 2018).

Chemical Reactions and Properties

The cyclopenta[d]thieno[2,3-b]pyridine derivatives undergo various chemical reactions, including cyclization and aminomethylation, leading to the formation of novel heterocyclic systems. These reactions are influenced by factors such as the choice of catalyst, reaction conditions, and the nature of substituents attached to the core structure (V. Dotsenko et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular arrangement. The central thienopyridine ring system, for instance, has been found to be essentially planar in some derivatives, influencing the compound's overall stability and reactivity (U. H. Patel et al., 2003).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Cyclopenta[d]thieno[2,3-b]pyridine derivatives exhibit a range of chemical behaviors depending on their specific substitutions, such as their ability to undergo nucleophilic substitution reactions or to form stable intramolecular hydrogen bonds (U. H. Patel et al., 2003).

Scientific Research Applications

Chemical Synthesis and Derivatives

Research indicates various applications in chemical synthesis. Dotsenko et al. (2008) describe the synthesis of cyclopenta[c]pyridine derivatives, where Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate is reacted with cyanothioacetamide to give morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate, which is a related compound. This compound, under certain conditions, yields cyclopenta[d]thieno[2,3-b]pyridine (Dotsenko, Krivokolysko, & Litvinov, 2008).

Girgis et al. (2008) synthesized 3-pyridinecarboxylates with potential vasodilation properties, using a reaction involving secondary amines like morpholine with 2-bromo-3-pyridinecarboxylate derivatives (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Biological Activity and Therapeutic Potential

The compound's derivatives show promise in biological activity and potential therapeutic applications. Paronikyan et al. (2016) synthesized derivatives that reacted with benzoyl isothiocyanate, yielding 1-thioureido derivatives with potential for further biological activity studies (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

Yamagata et al. (1993) worked on the synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization, which is relevant to the synthesis of compounds with potential biological activity (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

properties

IUPAC Name

ethyl 3-amino-8-morpholin-4-yl-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-23-17(21)14-13(18)12-10-4-3-5-11(10)15(19-16(12)24-14)20-6-8-22-9-7-20/h2-9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOLZEWFARNRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCC3)N4CCOCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.